molecular formula C8H10FN B3271889 2-Fluoro-2-phenylethan-1-amine CAS No. 55601-20-2

2-Fluoro-2-phenylethan-1-amine

Cat. No.: B3271889
CAS No.: 55601-20-2
M. Wt: 139.17 g/mol
InChI Key: BNBAGEDGPDCSJP-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylethan-1-amine is an organic compound with the molecular formula C8H10FN It is a derivative of phenylethylamine, where a fluorine atom is substituted at the second carbon of the ethylamine chain

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-2-phenylethan-1-amine is the trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to influence monoamine neurotransmission .

Mode of Action

This compound, similar to phenethylamine, regulates monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction leads to changes in the concentration of monoamines in the synaptic cleft, affecting neuronal communication.

Biochemical Pathways

The compound affects the monoamine neurotransmission pathway. It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The inhibition of VMAT2 by the compound prevents the transport of monoamines into synaptic vesicles, leading to an increase in the concentration of monoamines in the synaptic cleft .

Pharmacokinetics

It is known that phenethylamine, a similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that this compound may have similar ADME properties. For significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The binding of this compound to TAAR1 and the subsequent inhibition of VMAT2 lead to an increase in the concentration of monoamines in the synaptic cleft . This can result in increased neuronal communication and stimulation of the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-2-phenylethan-1-amine can be synthesized through several methods. One common approach involves the reaction of mandelonitrile with diethylaminosulfur trifluoride (DAST) in dry dichloromethane (DCM) at 0°C . This reaction yields the desired fluoro-substituted amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar fluorination reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-Fluoro-2-phenylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: The parent compound, which lacks the fluorine substitution.

    2-Fluoro-1-phenylethan-1-amine: A closely related compound with a different substitution pattern.

    Fluoroamphetamine: Another fluorinated derivative with stimulant properties.

Uniqueness

2-Fluoro-2-phenylethan-1-amine is unique due to its specific fluorine substitution, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-fluoro-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBAGEDGPDCSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55601-20-2
Record name 2-fluoro-2-phenylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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